Eg5 Inhibitor V, trans-24, is a potent and selective small-molecule inhibitor of the mitotic kinesin Eg5. [, ] Kinesin Eg5 plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis. [, ] By inhibiting Eg5, this compound disrupts the proper formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death. [, ] This mechanism makes Eg5 inhibitors valuable tools for studying mitosis and investigating potential therapeutic targets for cancer. [, ]
Eg5 Inhibitor V, trans-24 is a specialized compound known for its potent inhibitory effects on the kinesin Eg5, a motor protein crucial for mitotic spindle assembly during cell division. The compound exhibits an IC50 value of 0.65 μM, indicating its effectiveness in inhibiting Eg5 activity, making it a valuable tool in cancer research aimed at disrupting cellular proliferation in cancerous cells .
Eg5 Inhibitor V, trans-24 is sourced from various chemical suppliers and research institutions focusing on cancer therapeutics. It is classified under small-molecule inhibitors targeting kinesins, particularly Eg5.
The compound falls under the category of kinesin inhibitors, specifically targeting the Eg5 motor protein, which plays a pivotal role in mitosis by facilitating the separation of spindle poles. This classification places it among other therapeutic agents developed to combat cancers by interfering with cell division processes.
The synthesis of Eg5 Inhibitor V, trans-24 typically involves multi-step organic synthesis techniques that may include:
The synthetic pathways often involve reactions such as nucleophilic substitutions and cyclization reactions to form the desired chemical structure while ensuring high yield and purity.
Eg5 Inhibitor V, trans-24 has a molecular formula of C26H21N3O3 and a molecular weight of 423.46 g/mol . The structural representation includes:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C26H21N3O3 |
Molecular Weight | 423.46 g/mol |
CAS Number | 869304-55-2 |
Solubility in DMSO | 45 mg/mL (106.27 mM) |
Eg5 Inhibitor V, trans-24 undergoes specific interactions with the Eg5 motor domain, leading to inhibition of its ATPase activity. The primary reaction involves:
The inhibitor's interaction with Eg5 can be studied using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities and kinetics.
Eg5 Inhibitor V, trans-24 inhibits the kinesin by binding to its motor domain, preventing ATP hydrolysis necessary for its movement along microtubules. This inhibition leads to:
Research indicates that compounds targeting Eg5 can lead to significant reductions in cell viability in cancer models, supporting their potential use as chemotherapeutic agents .
Eg5 Inhibitor V, trans-24 is a solid at room temperature with specific storage requirements:
The compound exhibits good solubility in DMSO, making it suitable for biological assays. Its stability under various conditions is essential for maintaining efficacy during experimental applications.
Eg5 Inhibitor V, trans-24 is primarily utilized in cancer research due to its ability to selectively inhibit cell division:
Eg5 (kinesin spindle protein, KIF11), a member of the kinesin-5 family, is a plus-end-directed motor protein essential for bipolar spindle formation during early mitosis. It functions as a homotetrameric minifilament with paired motor domains at each end, enabling it to crosslink and slide antiparallel microtubules (MTs) apart. This mechanical force separates duplicated centrosomes and establishes the bipolar architecture necessary for chromosome segregation [5] [8]. Genetic depletion or pharmacological inhibition of Eg5 results in monopolar spindle formation, mitotic arrest, and eventual apoptosis—a phenotype distinct from microtubule-targeting agents like taxanes [2] [5]. The protein’s activity is tightly regulated by phosphorylation (e.g., by Cdk1) and nucleotide-dependent conformational changes in its motor domain, particularly within the ATP-binding pocket and adjacent structural elements like the neck linker and switch I/II regions [4] [6].
Table 1: Key Mitotic Kinesins and Their Functions
Kinesin | Family | Primary Mitotic Function | Inhibition Phenotype |
---|---|---|---|
Eg5 (KIF11) | Kinesin-5 | Bipolar spindle assembly | Monopolar spindles |
Cenp-E | Kinesin-7 | Chromosome alignment | Chromosome misalignment |
MCAK | Kinesin-13 | Microtubule depolymerization | Microtubule stabilization |
Eg5 represents an attractive oncology target due to its mitosis-specific function and restricted expression in proliferating cells. Unlike microtubule-targeting chemotherapeutics (e.g., paclitaxel or vinca alkaloids), which disrupt interphase microtubule networks essential for neuronal transport and immune cell function, Eg5 inhibition minimizes neurotoxicity, alopecia, and other dose-limiting side effects [5]. Furthermore, Eg5 is overexpressed in diverse malignancies, including prostate cancer, renal cell carcinoma, and non-small cell lung cancer, where its levels correlate with poor prognosis [5]:
Table 2: Eg5 Overexpression in Human Cancers
Cancer Type | Expression Pattern | Clinical Correlation |
---|---|---|
Metastatic Castrate-Resistant Prostate Cancer | Nuclear localization | Reduced overall survival |
Renal Cell Carcinoma | Cytoplasmic overexpression | Tumor aggressiveness |
Non-Small Cell Lung Cancer | Elevated mRNA/protein | Shorter progression-free survival |
The allosteric regulation of Eg5 provides additional therapeutic advantages. Inhibitors targeting the loop5/α2/α3 pocket (e.g., ispinesib) or novel sites (e.g., S1 near the neck linker) induce conformational changes that decouple ATP hydrolysis from mechanical force generation, offering high specificity [2] [4] [6]. This selectivity is critical for overcoming limitations of conventional antimitotics and addressing resistance mechanisms observed in microtubule-targeting therapies [5] [8].
Chemical Profile of Eg5 Inhibitor V, trans-24
Property | Value | Method/Reference |
---|---|---|
Chemical Name | Eg5 Inhibitor V, trans-24 | MedChemExpress [1] |
CAS Number | 869304-55-2 | MedChemExpress [1] [3] |
Molecular Formula | C₂₆H₂₁N₃O₃ | MedChemExpress [1] |
Molecular Weight | 423.46 g/mol | MedChemExpress [1] |
IC₅₀ (Eg5 ATPase) | 0.65 μM | Biochemical assay [1] |
Mechanism | Allosteric inhibition | Structure-based studies [2] [4] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3